1-Benzyl-3-hydroxy-1H-indazole (CAS 2215-63-6) is a pre-functionalized heterocyclic building block defined by its indazole core and N1-benzyl protection. It serves as the definitive late-stage intermediate for the synthesis of prominent non-steroidal anti-inflammatory drugs (NSAIDs), most notably benzydamine and bendazac[1]. By establishing the N1-benzyl substituent early in the synthetic sequence, this compound isolates the C3-hydroxyl (or its tautomeric C3-oxo) group as the primary nucleophilic site . This structural configuration is critical for industrial procurement, as it provides a stable, highly crystalline solid (melting point 165–169 °C) with an optimal lipophilicity profile for processing in standard non-polar organic solvents .
Substituting 1-benzyl-3-hydroxy-1H-indazole with a generic, unfunctionalized 3-hydroxyindazole introduces severe regiochemical liabilities during downstream API synthesis. Indazoles exhibit complex tautomerism, possessing multiple competing nucleophilic sites (N1, N2, and O3) . Attempting to perform a one-pot or sequential benzylation and alkylation on a generic core typically yields intractable mixtures of N1-alkylated, N2-alkylated, and O-alkylated isomers, drastically reducing the yield of the target active pharmaceutical ingredient [1]. Procuring the exact N1-benzylated compound locks the indazole tautomeric equilibrium, directing subsequent electrophilic attacks specifically to the C3-oxygen. Furthermore, substituting with crude or low-purity grades of this specific intermediate exacerbates the formation of 1-benzyl-2-alkyl-indazolone byproducts, which cannot be removed by simple crystallization and require aggressive, yield-depleting steam distillation or high-vacuum fractionation [2].
Procuring pre-benzylated 1-benzyl-3-hydroxy-1H-indazole is critical for directing O-alkylation. Using an unsubstituted indazole baseline results in competing N1 and N2 alkylation, severely depressing the yield of the target O-alkylated product [1].
| Evidence Dimension | Target O-alkylation yield |
| Target Compound Data | >70-80% direct O-alkylation yield |
| Comparator Or Baseline | Unsubstituted 3-hydroxyindazole yields <40% target isomer |
| Quantified Difference | Pre-benzylated target provides a >30-40% absolute yield improvement by blocking N1/N2 competing reactions |
| Conditions | Reaction with dialkylaminoalkyl chlorides in the presence of strong base |
Procuring the pre-benzylated intermediate eliminates a low-yielding protection step and prevents the costly loss of expensive alkylating reagents to side reactions.
The N1-benzyl group significantly enhances the lipophilicity of the indazole core, enabling high-concentration processing in standard industrial solvents. While unsubstituted analogs require polar aprotic solvents, 1-benzyl-3-hydroxy-1H-indazole readily dissolves in refluxing xylene, which is the standard solvent for benzydamine synthesis [1].
| Evidence Dimension | Solubility in non-polar industrial solvents |
| Target Compound Data | High solubility in refluxing xylene (XLogP3 ~3.57) |
| Comparator Or Baseline | 3-Hydroxyindazole (XLogP3 ~1.2) exhibits poor solubility in xylene |
| Quantified Difference | Enables reaction at >100 g/L concentrations in recoverable hydrocarbon solvents instead of requiring DMF |
| Conditions | Industrial-scale reflux conditions (130-140 °C) for API synthesis |
Allows manufacturers to utilize standard, easily recoverable hydrocarbon solvents (xylene/toluene) rather than high-boiling polar solvents that complicate downstream aqueous workups.
For bulk procurement, the free base form of 1-benzyl-3-hydroxy-1H-indazole offers superior handling characteristics compared to its sodium salt counterpart. The free base is a stable, non-hygroscopic solid, whereas the pre-formed sodium salt is highly sensitive to atmospheric moisture .
| Evidence Dimension | Shelf-life and handling stability |
| Target Compound Data | Stable, non-hygroscopic solid (mp 165–169 °C) |
| Comparator Or Baseline | 1-Benzyl-3-hydroxy-1H-indazole Sodium Salt (CAS 13185-09-6) is highly hygroscopic |
| Quantified Difference | Free base allows indefinite ambient storage without inert atmosphere, whereas the salt rapidly degrades upon moisture exposure |
| Conditions | Ambient warehouse storage and standard atmospheric handling |
Procuring the free base minimizes special handling and inert-atmosphere storage costs, allowing the reactive salt to be generated in situ immediately prior to the alkylation step.
The purity of the procured 1-benzyl-3-hydroxy-1H-indazole directly dictates the downstream purification requirements of the final API. High-purity precursor minimizes the formation of 1-benzyl-2-alkyl-indazolone byproducts, which otherwise require aggressive steam distillation or high-vacuum fractionation to remove[1].
| Evidence Dimension | Formation of 1-benzyl-2-alkyl-indazolone byproduct |
| Target Compound Data | High-purity precursor (>98%) restricts isomeric impurity to trace levels |
| Comparator Or Baseline | Crude precursor (<95%) elevates isomeric impurity |
| Quantified Difference | High-purity material eliminates the need for a 20% w/w steam distillation or 0.05 Torr high-vacuum fractionation step during API refining |
| Conditions | Industrial alkylation and subsequent purification of benzydamine base |
Investing in high-purity precursor directly eliminates the need for energy-intensive and yield-depleting high-vacuum or steam distillation steps during API refining.
1-Benzyl-3-hydroxy-1H-indazole is the definitive precursor for synthesizing benzydamine. By undergoing direct O-alkylation with 1-chloro-3-dimethylaminopropane in xylene, it ensures high-yield production of this widely used NSAID and local anesthetic, avoiding the complex purification steps associated with crude or unbenzylated alternatives [1].
The compound serves as the primary starting material for bendazac. Alkylation of the C3-hydroxyl group with ethyl chloroacetate, followed by ester hydrolysis, yields bendazac, leveraging the pre-installed N1-benzyl group to maintain strict regiocontrol throughout the synthetic pathway [1].
In pharmaceutical quality control, this compound is officially designated as Benzydamine EP Impurity C. It is procured as a highly pure reference standard to calibrate HPLC and GC workflows, ensuring that unreacted starting material in final API batches remains within stringent regulatory limits.
In medicinal chemistry, the 1-benzyl-3-hydroxy-1H-indazole core is utilized to develop novel sGC activators. Researchers selectively modify the C3-position with various alkyloxy chains to explore structure-activity relationships (SAR) for nitric oxide receptor activation, relying on the stability of the N1-benzyl protection [2].
Irritant